molecular formula C11H13N3O3 B3307530 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- CAS No. 93366-89-3

7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Cat. No.: B3307530
CAS No.: 93366-89-3
M. Wt: 235.24 g/mol
InChI Key: AEQRATFTZKRUBX-IVZWLZJFSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-: is a purine nucleoside analog. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

    Chlorination: The diol is treated with phosphorus oxychloride (POCl3) to form 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

    Glycosylation: The chlorinated compound is then reacted with a protected sugar derivative, such as 1,2,3,5-tetra-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose, in the presence of a Lewis acid like tin(IV) chloride (SnCl4).

    Deprotection: The final step involves deprotection of the sugar moiety to yield the desired nucleoside analog.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxidized nucleoside derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nucleoside moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiols (RSH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can produce a variety of substituted nucleoside analogs .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound is used to study DNA synthesis and repair mechanisms. Its ability to inhibit DNA synthesis makes it a valuable tool for understanding cellular processes.

Medicine: Medically, the compound is investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its broad antitumor activity and ability to target specific malignancies make it a valuable asset in drug development .

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination. This process inhibits the proliferation of cancer cells and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

    Fludarabine: Another purine nucleoside analog used in the treatment of hematological malignancies.

    Cladribine: A nucleoside analog with similar antitumor activity, used in the treatment of hairy cell leukemia.

    Clofarabine: A nucleoside analog used in the treatment of pediatric acute lymphoblastic leukemia.

Uniqueness: 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- is unique due to its specific structure, which allows for targeted inhibition of DNA synthesis. Its ability to induce apoptosis in indolent lymphoid malignancies sets it apart from other nucleoside analogs .

Properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-5-9-8(16)3-10(17-9)14-2-1-7-4-12-6-13-11(7)14/h1-2,4,6,8-10,15-16H,3,5H2/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQRATFTZKRUBX-IVZWLZJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=CN=CN=C32)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=CN=CN=C32)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164044
Record name 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93366-89-3
Record name 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93366-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Reactant of Route 3
7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Reactant of Route 4
7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Reactant of Route 5
7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Reactant of Route 6
7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-

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